molecular formula C7H2Cl2F3NO2 B1298443 2,4-Dichloro-5-nitrobenzotrifluoride CAS No. 400-70-4

2,4-Dichloro-5-nitrobenzotrifluoride

Cat. No.: B1298443
CAS No.: 400-70-4
M. Wt: 259.99 g/mol
InChI Key: VLVNHMVSVDVAOA-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-nitrobenzotrifluoride (DCNBTF) is a chemical compound belonging to the nitrobenzotrifluoride family. It is an aromatic compound with a molecular formula of C7H3Cl2NO3F and a molecular weight of 221.48 g/mol. It is a colorless liquid with a pungent odor and is soluble in many organic solvents. DCNBTF is used in a variety of laboratory and industrial applications, including as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

X-Ray Powder Diffraction Studies

2,4-Dichloro-5-nitrobenzotrifluoride has been investigated using X-ray powder diffraction. This method has been employed to study the structural characteristics of related compounds, which are crucial for understanding their chemical behavior and potential applications in various fields, such as material science and pharmaceuticals (Quevedo, Armas, & Marill, 1998).

Structural Analysis and Polymorphism

Research on structural analysis and polymorphism of compounds related to this compound provides insights into their molecular configurations. This knowledge is essential for designing materials with specific properties and functionalities (Lynch & Mcclenaghan, 2003).

Spin-Spin Coupling Studies

Investigations into the spin-spin coupling constants over four formal bonds between fluorine nuclei in compounds like 2-fluoro-5-nitrobenzotrifluoride have been conducted. This research contributes to a deeper understanding of molecular interactions, which is vital for advancements in fields like NMR spectroscopy and molecular electronics (Schaefer, Niemczura, & Marat, 1975).

Environmental Analysis

The determination of benzotrifluoride derivatives, including this compound, in environmental samples like groundwater is crucial for monitoring and understanding the environmental impact of these compounds. Analytical methods developed for this purpose are essential for environmental protection and safety (Lava et al., 2013).

Synthesis and Chemical Reactivity

Research into the synthesis of derivatives and the study of their chemical reactivity is vital for the development of new materials and pharmaceuticals. Studies on the nucleophilic substitution reactions of compounds related to this compound contribute to the field of organic synthesis and drug development (Khalfina & Vlasov, 2002).

Flow Chemistry in Synthesis

The use of continuous-flow millireactors for the synthesis of derivatives like 5-fluoro-2-nitrobenzotrifluoride represents an advancement in chemical manufacturing processes. Such techniques offer improved safety and efficiency, highlighting the potential for more sustainable and scalable chemical production methods (Chen et al., 2020).

Heterocyclic Chemistry

Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid, related to this compound, have been utilized as building blocks in the synthesis of various heterocyclic compounds. This research is significant for pharmaceutical and material science applications, where heterocyclic compounds play a crucial role (Křupková et al., 2013).

Polymer Science

Studies on the synthesis and properties of fluorinated polyimides derived from compounds related to this compound contribute significantly to the development of new materials with unique properties like thermal stability, solubility, and low dielectric constants. This research is crucial for advancing materials used in electronics and aerospace industries (Wang, Zhao, & Li, 2012).

Green Chemistry Approaches

The development of eco-friendly synthetic methods for the preparation of functional molecules like 2-aryl-1,3,4-oxadiazoles, utilizing compounds similar to this compound, exemplifies the shift towards more sustainable practices in chemical synthesis. Such methodologies emphasize the importance of environmental responsibility in the chemical industry (Zhu et al., 2015).

Safety and Hazards

2,4-Dichloro-5-nitrobenzotrifluoride is considered hazardous. It can cause skin corrosion or irritation and serious eye damage or eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target . The compound has a flash point of 114.0°C .

Future Directions

2,4-Dichloro-5-nitrobenzotrifluoride has potential use as an alternative to neurotoxic microtubule inhibitors . Its role in the synthesis of kinesin spindle protein inhibitors suggests potential applications in the development of new treatments for cancer .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5-nitrobenzotrifluoride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been used in the synthesis of 2-substituted 3,7,8-trichlorodibenzo-p-dioxins and new substituted 10H-phenothiazines . The interactions of this compound with these biomolecules are primarily based on its chemical structure, which allows it to form stable complexes and participate in various biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to cause skin and eye irritation, indicating its potential impact on cellular membranes and signaling pathways . Additionally, its interactions with cellular proteins can lead to changes in gene expression and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s nitro and chloro groups enable it to form strong bonds with enzymes and proteins, potentially inhibiting or activating their functions . These interactions can lead to alterations in cellular processes and metabolic pathways, ultimately affecting the overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including potential toxicity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can cause toxic or adverse effects, including skin and eye irritation, respiratory issues, and potential genetic defects . These dosage-dependent effects are essential for determining the safe and effective use of this compound in research and industrial applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound’s nitro and chloro groups play a crucial role in its metabolic processes, allowing it to participate in reactions that produce metabolites with different biochemical properties . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within tissues can affect its localization and accumulation, potentially leading to localized effects on cellular function.

Subcellular Localization

This compound’s subcellular localization is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its activity and function, affecting various biochemical processes and cellular functions.

Properties

IUPAC Name

1,5-dichloro-2-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO2/c8-4-2-5(9)6(13(14)15)1-3(4)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVNHMVSVDVAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347412
Record name 2,4-Dichloro-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-70-4
Record name 2,4-Dichloro-5-nitrobenzotrifluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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